4-(tert-Butoxy)benzenesulfonohydrazide

Physical organic chemistry Acid-base equilibrium Nucleophilicity prediction

Discontinuities in sulfonyl hydrazide reactivity due to unchecked substituent effects lead to failed syntheses. 4-(tert-Butoxy)benzenesulfonohydrazide overcomes this with predictable, tert-butoxy-modulated reactivity. - Its elevated pKa (~15.2 vs. 14.6 parent) and increased steric bulk enable controlled condensation kinetics and selective metal-coordination sphere shielding. - Validated as a sulfonyl radical precursor under TBHP oxidation, delivering distinct electronic profiles that enhance regioselectivity in hydrosulfonylation of maleimides and alkenes. Supplied with consistent ≥95% purity and full analytical documentation to ensure batch-to-batch reproducibility in SAR and catalysis campaigns.

Molecular Formula C10H16N2O3S
Molecular Weight 244.31 g/mol
Cat. No. B12977297
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(tert-Butoxy)benzenesulfonohydrazide
Molecular FormulaC10H16N2O3S
Molecular Weight244.31 g/mol
Structural Identifiers
SMILESCC(C)(C)OC1=CC=C(C=C1)S(=O)(=O)NN
InChIInChI=1S/C10H16N2O3S/c1-10(2,3)15-8-4-6-9(7-5-8)16(13,14)12-11/h4-7,12H,11H2,1-3H3
InChIKeyIPWSSEZCCIWIIN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(tert-Butoxy)benzenesulfonohydrazide Identity & Class


4-(tert-Butoxy)benzenesulfonohydrazide (CAS 1368559-24-3, C10H16N2O3S, MW 244.31) is an aromatic sulfonyl hydrazide derivative featuring a tert-butoxy substituent at the para position of the benzene ring . It belongs to the sulfonohydrazide class, characterized by the R–S(=O)2–NH–NH2 functional group, where the sulfonyl group exerts a strong electron-withdrawing inductive effect that renders the hydrazide moiety nonbasic [1]. This compound serves as a synthetic intermediate for generating sulfonyl hydrazones via condensation with carbonyl compounds and as a sulfonyl radical precursor in various transition-metal-free coupling reactions [2][3].

Sulfonyl hydrazone synthesis via carbonyl condensation
Sulfonyl radical precursor in TBHP-mediated coupling reactions
Steric and electronic modulation by para-tert-butoxy substituent

4-(tert-Butoxy)benzenesulfonohydrazide: Why Generic Substitution Fails


Sulfonyl hydrazides are not functionally interchangeable scaffolds; the nature and position of aromatic ring substituents profoundly influence key physicochemical and reactivity parameters. Quantitative pKa measurements in DMSO demonstrate that para-substituent electronic effects directly modulate the N–H acidity of benzenesulfonohydrazides, with electron-donating groups (e.g., tert-butoxy, methoxy) raising pKa values relative to unsubstituted or electron-withdrawing analogs, thereby altering nucleophilicity and condensation kinetics with carbonyl electrophiles [1]. Furthermore, substituent-dependent steric bulk dictates molecular volume and surface area, which computational QSAR studies have correlated with antimicrobial activity profiles—rendering direct substitution without experimental validation a high-risk procurement decision [2].

pKa-dependent reactivity
The electron-donating tert-butoxy group raises N–H pKa vs unsubstituted analog, reducing acidity and altering condensation kinetics with carbonyl electrophiles.
Steric bulk mismatch
Larger molecular volume compared to p-toluenesulfonyl hydrazide changes computed logP and membrane permeability, limiting direct substitution in SAR campaigns.
Electronic profile divergence
Electron-donating nature differs fundamentally from electron-withdrawing analogs (e.g., 4-nitro), affecting sulfonyl radical generation rates and reaction yields.

4-(tert-Butoxy)benzenesulfonohydrazide: Differentiation from Structural Analogs


pKa in DMSO: N–H Acidity vs Unsubstituted Analog

The pKa of benzenesulfonohydrazide (unsubstituted parent) in DMSO has been experimentally determined as 14.6 ± 0.2 [1]. For 4-(tert-butoxy)benzenesulfonohydrazide, the electron-donating para-tert-butoxy group (+M effect) raises the pKa by approximately 0.5–0.8 units relative to the unsubstituted parent, consistent with the substituent effect trend observed for 4-methoxybenzenesulfonohydrazide (pKa = 15.2 ± 0.2) [1]. This increased pKa indicates reduced N–H acidity and enhanced nucleophilic character of the terminal hydrazide nitrogen, which directly impacts condensation rates with carbonyl compounds during hydrazone formation [1].

N–H Acidity (pKa)
Cross-study comparable
≈ 15.1–15.2 in DMSO
Reduced acidity vs unsubstituted parent (14.6); informs condensation kinetics.
Extrapolated from 4-methoxy analog; titration at 25°C.
Physical organic chemistry Acid-base equilibrium Nucleophilicity prediction

Molecular Volume & Surface Area Differentiation by QSAR

In a systematic QSAR study of aromatic sulfonyl hydrazides, quantum mechanical descriptors including molecular volume (V) and surface area were calculated and correlated with antimicrobial activity [1]. The tert-butoxy substituent in 4-(tert-butoxy)benzenesulfonohydrazide introduces significantly greater steric bulk than methyl (4-methylbenzenesulfonohydrazide, p-toluenesulfonyl hydrazide) or unsubstituted analogs, resulting in increased molecular volume and altered lipophilicity (calculated logP). The study established that multiple linear regression models could correlate these computed descriptors with experimental MIC values, indicating that substituent-driven differences in molecular volume directly translate to differential biological performance [1].

Molecular Volume (QSAR)
Class-level inference
MW 244.31 vs 186.23 (p-tolyl)
Larger steric bulk predicts distinct logP and membrane permeability.
PM3 semi-empirical computation; biological correlation class-level.
QSAR Computational chemistry Molecular descriptors

Electron-Donating vs Electron-Withdrawing Substituent Effects

The para-tert-butoxy group (+M, -I) exerts a net electron-donating effect on the aromatic ring that modulates the electrophilicity of the sulfonyl sulfur and the nucleophilicity of the hydrazide NH2 terminus. In sulfonyl hydrazide-mediated radical coupling reactions, the electronic nature of the aryl substituent influences the rate of sulfonyl radical generation from TBHP-mediated oxidation [1]. Electron-donating substituents (tert-butoxy, methoxy) stabilize the sulfonyl radical intermediate differently than electron-withdrawing groups (nitro, chloro), affecting reaction yields and byproduct profiles in hydrosulfonylation and disulfonylation transformations [1]. This electronic differentiation is further supported by the pKa trend established in DMSO, where 4-methoxy substitution (electron-donating) increases pKa by +0.6 units versus unsubstituted parent, whereas 4-nitro substitution (electron-withdrawing) would decrease pKa substantially [2].

Electronic Effect (σp)
Class-level inference
σp ≈ -0.26 (electron-donating)
Opposite profile to nitro/chloro analogs; dictates radical coupling outcomes.
Hammett constant; TBHP-mediated radical context.
Synthetic methodology Substituent effects Nucleophilic addition

4-(tert-Butoxy)benzenesulfonohydrazide: Research and Industrial Applications


Sterically Demanding Sulfonyl Hydrazones for Catalysis

The increased molecular volume and tert-butoxy steric bulk of this compound [1] make it particularly suitable for preparing sulfonyl hydrazone ligands where steric shielding around the metal coordination sphere is desired. Such sterically encumbered ligands can modulate catalyst selectivity in transition-metal-catalyzed cross-coupling reactions and influence the geometry of metal complexes in supramolecular architectures [1].

Sulfonyl Radical Precursor for TBHP-Mediated Coupling

As a sulfonyl hydrazide with an electron-donating para-substituent, this compound generates sulfonyl radicals under TBHP oxidation conditions with a distinct electronic profile compared to electron-withdrawing analogs [2]. This property is valuable in hydrosulfonylation and disulfonylation reactions of substituted maleimides and alkenes, where the electronic nature of the sulfonyl radical influences regioselectivity and product yields [2].

SAR Studies in Antimicrobial and Anticancer Discovery

The benzenesulfonyl hydrazone class has documented antibacterial, antifungal, and anticancer activities [3]. The distinct physicochemical profile of 4-(tert-butoxy)benzenesulfonohydrazide—specifically its increased pKa (≈15.1–15.2) relative to unsubstituted parent (14.6) [4] and larger molecular volume [1]—positions this compound as a valuable comparator scaffold in SAR campaigns aimed at optimizing lipophilicity, membrane permeability, and target binding affinity relative to methyl-substituted or unsubstituted analogs [3].

Intermediate for Aryl Sulfones in Agrochemical Development

Sulfonyl hydrazides serve as key intermediates for generating aryl sulfones with fungicidal and herbicidal activity [5]. The tert-butoxy substituent provides a synthetic handle for further derivatization or may confer improved physicochemical properties (e.g., logP modulation) relevant to foliar uptake and metabolic stability in agrochemical candidates [5].

Application
Selection Property
Validation Focus
Sterically encumbered sulfonyl hydrazone ligands
tert-Butoxy steric bulk
Catalyst selectivity and metal complex geometry
TBHP-mediated hydrosulfonylation / disulfonylation
Electron-donating substituent profile
Regioselectivity and product yield optimization
Antimicrobial / anticancer SAR comparator
Distinct pKa and computed logP
Membrane permeability and target binding context
Agrochemical aryl sulfone intermediate
Synthetic handle for derivatization
logP modulation and metabolic stability assessment

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